Cas no 1805410-64-3 (2'-Bromo-4'-chloro-6'-(trifluoromethyl)acetophenone)

2'-Bromo-4'-chloro-6'-(trifluoromethyl)acetophenone 化学的及び物理的性質
名前と識別子
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- 2'-Bromo-4'-chloro-6'-(trifluoromethyl)acetophenone
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- インチ: 1S/C9H5BrClF3O/c1-4(15)8-6(9(12,13)14)2-5(11)3-7(8)10/h2-3H,1H3
- InChIKey: YDDCFCKVUIRLBK-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(=CC(C(F)(F)F)=C1C(C)=O)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 256
- トポロジー分子極性表面積: 17.1
2'-Bromo-4'-chloro-6'-(trifluoromethyl)acetophenone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013017399-500mg |
2'-Bromo-4'-chloro-6'-(trifluoromethyl)acetophenone |
1805410-64-3 | 97% | 500mg |
806.85 USD | 2021-06-25 | |
Alichem | A013017399-1g |
2'-Bromo-4'-chloro-6'-(trifluoromethyl)acetophenone |
1805410-64-3 | 97% | 1g |
1,519.80 USD | 2021-06-25 | |
Alichem | A013017399-250mg |
2'-Bromo-4'-chloro-6'-(trifluoromethyl)acetophenone |
1805410-64-3 | 97% | 250mg |
504.00 USD | 2021-06-25 |
2'-Bromo-4'-chloro-6'-(trifluoromethyl)acetophenone 関連文献
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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2'-Bromo-4'-chloro-6'-(trifluoromethyl)acetophenoneに関する追加情報
Introduction to 2'-Bromo-4'-chloro-6'-(trifluoromethyl)acetophenone (CAS No. 1805410-64-3)
2'-Bromo-4'-chloro-6'-(trifluoromethyl)acetophenone (CAS No. 1805410-64-3) is a versatile compound with significant applications in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique halogenated and trifluoromethyl functionalities, which confer it with a range of valuable properties, including enhanced reactivity and stability. In this article, we will delve into the chemical structure, synthesis methods, and potential applications of 2'-Bromo-4'-chloro-6'-(trifluoromethyl)acetophenone, drawing on the latest research findings to provide a comprehensive overview.
Chemical Structure and Properties
2'-Bromo-4'-chloro-6'-(trifluoromethyl)acetophenone is a substituted acetophenone derivative with a complex structure that includes bromine, chlorine, and trifluoromethyl groups. The presence of these substituents imparts specific chemical and physical properties to the molecule. The bromine and chlorine atoms are known for their electron-withdrawing effects, which can influence the reactivity and stability of the compound. The trifluoromethyl group, on the other hand, is highly electronegative and contributes to the molecule's lipophilicity and metabolic stability.
The molecular formula of 2'-Bromo-4'-chloro-6'-(trifluoromethyl)acetophenone is C10H6BrClF3O, with a molecular weight of approximately 308.5 g/mol. It is typically a white crystalline solid at room temperature and is soluble in common organic solvents such as dichloromethane, acetone, and ethanol. The compound exhibits strong UV absorption due to its conjugated π-electron system, making it useful in various spectroscopic applications.
Synthesis Methods
The synthesis of 2'-Bromo-4'-chloro-6'-(trifluoromethyl)acetophenone can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 2-bromo-4-chloroanisole with trifluoroacetyl chloride in the presence of a base such as pyridine or triethylamine. This reaction proceeds via an electrophilic aromatic substitution mechanism, leading to the formation of the desired product.
An alternative approach involves the use of transition metal-catalyzed cross-coupling reactions. For example, palladium-catalyzed coupling reactions between 2-bromo-4-chloroanisole and trifluoroacetic acid can yield high yields of 2'-Bromo-4'-chloro-6'-(trifluoromethyl)acetophenone. These methods are particularly useful for large-scale production due to their high efficiency and selectivity.
Applications in Organic Synthesis
2'-Bromo-4'-chloro-6'-(trifluoromethyl)acetophenone is a valuable building block in organic synthesis due to its functional group diversity. It can serve as a starting material for the preparation of more complex molecules through various synthetic transformations. For instance, the bromine atom can be readily substituted by other functional groups via nucleophilic substitution reactions or cross-coupling reactions.
The trifluoromethyl group in 2'-Bromo-4'-chloro-6'-(trifluoromethyl)acetophenone makes it particularly useful in the synthesis of fluorinated compounds, which have found widespread applications in pharmaceuticals, agrochemicals, and materials science. Recent studies have shown that fluorinated compounds often exhibit improved pharmacological properties compared to their non-fluorinated counterparts, including enhanced potency and reduced toxicity.
Mechanistic Studies and Reactivity
The reactivity of 2'-Bromo-4'-chloro-6'-(trifluoromethyl)acetophenone has been extensively studied using various spectroscopic techniques such as NMR, IR, and mass spectrometry. These studies have provided valuable insights into the electronic structure and reactivity patterns of the molecule. For example, density functional theory (DFT) calculations have revealed that the presence of halogen atoms significantly affects the electronic distribution within the molecule, leading to enhanced electrophilicity at specific sites.
The electrophilic nature of 2'-Bromo-4'-chloro-6'-(trifluoromethyl)acetophenone makes it an excellent substrate for nucleophilic addition reactions. It can react with a wide range of nucleophiles such as Grignard reagents, organolithium compounds, and organocopper reagents to form new carbon-carbon bonds. These reactions are often highly regioselective due to the directing effects of the halogen substituents.
Potential Applications in Medicinal Chemistry
In medicinal chemistry, 2'-Bromo-4'-chloro-6'-(trifluoromethyl)acetophenone has shown promise as a lead compound for drug discovery. Its unique combination of halogenated and trifluoromethyl functionalities makes it suitable for targeting specific biological pathways. Recent research has focused on its potential as an inhibitor of various enzymes involved in disease processes.
For instance, studies have demonstrated that derivatives of 2'-Bromo-4'-chloro-6'-(trifluoromethyl)acetophenone exhibit potent inhibitory activity against kinases such as PI3K and mTOR, which are key players in cancer cell proliferation. These findings suggest that this compound could serve as a valuable scaffold for developing novel anticancer agents.
FUTURE DIRECTIONS AND CONCLUSIONS
The ongoing research on 2'-Bromo-4'-chloro-6'-(trifluoromethyl)acetophenone highlights its potential as a versatile building block in organic synthesis and medicinal chemistry. Future studies may focus on optimizing synthetic routes to improve yield and purity while exploring new applications in areas such as materials science and catalysis.
In conclusion, 2'-Bromo-4'-chloro-6'-(trifluoromethyl)acetophenone (CAS No. 1805410-64-3) is a multifaceted compound with a rich chemical profile that offers numerous opportunities for scientific exploration and practical application. Its unique combination of halogenated and trifluoromethyl functionalities makes it an attractive candidate for further research and development in various fields.
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